3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-4-6-14(11-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMZRDQJTVHFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound that belongs to the thienopyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : CHFNOS
- Molecular Weight : 368.4 g/mol
- CAS Number : 1326817-29-1
The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes and receptors that play critical roles in cell proliferation and survival. The mechanisms include:
- Inhibition of Kinases : Thienopyrimidine compounds can inhibit various kinases involved in signaling pathways that regulate cell growth and survival.
- Antimicrobial Activity : These compounds have shown potential against various pathogens by disrupting essential cellular processes.
Anticancer Activity
Recent studies indicate that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to 3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have been reported to inhibit the proliferation of various cancer cell lines. The IC values vary depending on the specific cell line and experimental conditions.
| Cell Line | IC (µM) |
|---|---|
| MV4-11 (Acute leukemia) | 0.3 |
| MOLM13 (Acute leukemia) | 1.2 |
These values suggest a potent inhibitory effect on acute biphenotypic leukemia cells .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Inhibition Against Candida albicans : Preliminary tests have shown efficacy against this common fungal pathogen. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups enhance antifungal activity.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study synthesized a series of thienopyrimidine derivatives and evaluated their antimicrobial activities against a variety of pathogens. The results demonstrated a correlation between structural modifications and biological activity, highlighting the importance of specific substituents in enhancing efficacy . -
QSAR Studies :
Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to predict the biological activity based on molecular descriptors. These studies revealed that lipophilicity and electronic properties significantly influence both anticancer and antifungal activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens:
- In Vitro Studies : Tests have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Case Study : A study reported that the compound displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Mechanism of Action : It is believed to modulate neurotransmitter levels and exhibit antioxidant activity.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death .
Chemical Reactions Analysis
Types of Chemical Reactions
This compound participates in three primary reaction categories:
Oxidation Reactions
The electron-rich thiophene ring undergoes oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to epoxidation or sulfone formation depending on conditions.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the pyrimidine-dione moiety, yielding dihydrothienopyrimidine derivatives.
Substitution Reactions
-
Nucleophilic substitution : The fluorophenyl group reacts with amines or thiols under basic conditions (e.g., K₂CO₃/DMF).
-
Electrophilic substitution : Bromination or nitration occurs at the thiophene ring’s α-position.
Reaction Mechanisms
The compound’s reactivity is governed by:
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Aromatic electrophilic substitution : Directed by electron-donating methyl groups on the benzyl substituent.
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Radical intermediates : Observed in photo-oxidation pathways using UV light and singlet oxygen .
-
Tautomerization : The pyrimidine-dione system enables keto-enol tautomerism, influencing reaction pathways .
Reagents and Optimal Conditions
Key reagents and conditions for specific transformations:
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxidation (Epoxidation) | H₂O₂, NaHCO₃ | Acetonitrile | 60°C | 72–85 |
| Reduction (LiAlH₄) | LiAlH₄, anhydrous ether | Tetrahydrofuran | 0°C → RT | 68 |
| Bromination | Br₂, FeCl₃ | Dichloromethane | 25°C | 55 |
Research Findings and Stability Data
Recent studies highlight:
-
Thermal Stability : Decomposes at 240°C, with a half-life of >2 years at 25°C.
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.
-
Photoreactivity : UV exposure induces dimerization via [4+2] cycloaddition .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Ongoing research focuses on optimizing its synthetic routes and exploring novel derivatives for targeted applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with its closest analogs:
*Calculated based on structural formula; †Inferred from analogous compounds in .
Key Observations:
- Substituent Effects: Fluorine: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like the cyclohexyl derivative . Methyl Group: The 3-methylbenzyl substituent increases lipophilicity compared to the 4-fluorobenzyl group in , which may influence membrane permeability.
- Melting Points : Chlorinated derivatives (e.g., compound 5H in , m.p. 116–118°C) generally exhibit higher melting points than fluorinated analogs (e.g., 3J in , m.p. 40–42°C), likely due to stronger intermolecular forces.
Q & A
Q. What are the optimal synthetic routes for constructing the thieno[3,2-d]pyrimidine-2,4-dione core?
The core structure is typically synthesized via cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic or basic conditions. For example, intermediates like 3-(2,4-difluorobenzyl)tetrahydropyrimidin-4(1H)-one can be alkylated using potassium carbonate in DMF with aryl halides . Key steps include:
- Cyclization : Use of HNO₃/H₂SO₄ for nitration or H₂O₂ for oxidation to stabilize the dione moiety .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
- Yield optimization : Reaction temperatures between 80–100°C and anhydrous solvents (e.g., DMF, THF) minimize side reactions .
Q. How can researchers confirm the molecular structure and purity of this compound?
Q. What strategies mitigate byproduct formation during alkylation of the N1 position?
- Controlled alkylation : Use excess aryl halide (1.5–2.0 eq) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBDMS) before alkylation .
Advanced Research Questions
Q. How does fluorophenyl substitution influence binding affinity in biological assays?
Fluorine atoms enhance lipophilicity and metabolic stability, improving target engagement. For example:
Q. How can contradictory data in biological activity studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH 7.4, 37°C) .
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
- Metabolite screening : Incubate the compound with liver microsomes to identify active/inactive metabolites confounding activity .
Q. What methodologies enable functionalization of the thieno[3,2-d]pyrimidine scaffold for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
